molecular formula C8H6F3NO3 B1415776 2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid CAS No. 1804886-42-7

2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid

Cat. No.: B1415776
CAS No.: 1804886-42-7
M. Wt: 221.13 g/mol
InChI Key: PNOJSPZVJYCFLY-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a pyridine ring, along with an acetic acid moiety

Scientific Research Applications

2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced using difluoromethylation reagents under controlled conditions.

    Fluorination: The fluorine atom is introduced through selective fluorination reactions.

    Acetic Acid Moiety Addition: The acetic acid group is added through carboxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or fluorine groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethoxy and fluorine groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-3-fluoropyridin-2-yl)acetic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(4-(Trifluoromethoxy)-3-fluoropyridin-2-yl)acetic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(difluoromethoxy)-3-fluoropyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-7-4(3-6(13)14)12-2-1-5(7)15-8(10)11/h1-2,8H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOJSPZVJYCFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid
Reactant of Route 2
2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid
Reactant of Route 3
2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid
Reactant of Route 4
2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid
Reactant of Route 5
2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid
Reactant of Route 6
2-(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)acetic acid

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